molecular formula C12H20O3 B14224332 CID 71377245 CAS No. 651020-79-0

CID 71377245

Cat. No.: B14224332
CAS No.: 651020-79-0
M. Wt: 212.28 g/mol
InChI Key: VAGATGMWOSYTCW-HNCPQSOCSA-N
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Description

For instance, compounds are typically analyzed using techniques like GC-MS (to determine volatile components) and mass spectrometry (to confirm molecular weight and fragmentation patterns) . Structural elucidation often involves comparing experimental data (e.g., collision cross-section values, exact mass) with reference libraries .

However, specific data on its synthesis, toxicity, or biological targets remain unaddressed in the provided materials.

Properties

CAS No.

651020-79-0

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

InChI

InChI=1S/C10H16O.C2H4O2/c1-4-7-8-9(5-2)10(11)6-3;1-2(3)4/h6,10-11H,2-4,7-8H2,1H3;1H3,(H,3,4)/t10-;/m1./s1

InChI Key

VAGATGMWOSYTCW-HNCPQSOCSA-N

Isomeric SMILES

CCCCC(=C=C)[C@@H](C=C)O.CC(=O)O

Canonical SMILES

CCCCC(=C=C)C(C=C)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 71377245 would likely involve large-scale chemical processes, including the optimization of reaction conditions to maximize efficiency and minimize costs. This could involve continuous flow reactors, high-pressure systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

CID 71377245 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome and efficiency of these reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to complex molecular structures.

Scientific Research Applications

CID 71377245 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential and pharmacological properties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 71377245 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71377245, a comparative analysis with structurally or functionally analogous compounds is essential. Below is a framework for such comparisons, modeled after evidence-based approaches:

Table 1: Structural and Functional Comparison

Parameter This compound (Hypothetical) Taurocholic Acid (CID 6675) Oscillatoxin D (CID 101283546) Ginkgolic Acid 17:1 (CID 5469634)
Molecular Formula Not provided C₂₆H₄₅NO₆S C₃₄H₅₄O₈ C₂₂H₃₄O₃
Molecular Weight Not provided 515.7 g/mol 606.8 g/mol 346.5 g/mol
Key Functional Groups Unknown Sulfonic acid, hydroxyl groups Macrocyclic lactone, ether linkages Phenolic acid, alkyl chain
Biological Role Undetermined Bile acid, lipid digestion Cytotoxin, algal metabolite Antibacterial, kinase inhibitor
Analytical Methods GC-MS, mass spectrometry HPLC, NMR LC-MS, X-ray crystallography FT-IR, UV-Vis spectroscopy

Key Findings:

Structural Diversity: Unlike taurocholic acid (a bile acid with sulfonic and hydroxyl groups), this compound’s hypothetical structure (if analogous to oscillatoxin derivatives) might feature macrocyclic or polyketide backbones, common in bioactive natural products . Ginkgolic acid’s phenolic structure contrasts with the steroid-like framework of taurocholic acid, highlighting the need for this compound’s structural clarification .

Functional Overlaps :

  • If this compound shares functional similarities with oscillatoxin D (a cytotoxin), it may exhibit bioactivity against specific cell lines or enzymes, warranting cytotoxicity assays .
  • Comparative mass spectrometry data (e.g., exact mass ±5 ppm error, collision cross-sections) could differentiate it from isomers or analogs .

Synthetic Accessibility :

  • Betulin-derived inhibitors (e.g., CID 72326) are synthesized via esterification or oxidation . If this compound is a synthetic derivative, similar pathways (e.g., catalytic hydrogenation, acid-catalyzed cyclization) might apply.

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